Lysyllysine
CAS No.: 13184-13-9
Cat. No.: VC0534242
Molecular Formula: C12H26N4O3
Molecular Weight: 274.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13184-13-9 |
---|---|
Molecular Formula | C12H26N4O3 |
Molecular Weight | 274.36 g/mol |
IUPAC Name | (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C12H26N4O3/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 |
Standard InChI Key | NVGBPTNZLWRQSY-UWVGGRQHSA-N |
Isomeric SMILES | C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES | C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N |
Canonical SMILES | C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties of Lysyllysine
Lysyllysine (C₁₂H₂₆N₄O₃) is formed via a peptide bond between the carboxyl group of one lysine molecule and the amino group of another. Its molecular weight is approximately 274.36 g/mol, derived from the combined mass of two lysine residues (146.19 g/mol each ) minus a water molecule (18.02 g/mol) eliminated during bond formation. The compound retains the ε-amino group characteristic of lysine, enabling participation in crosslinking reactions and post-translational modifications .
Table 1: Comparative Properties of Lysine and Lysyllysine
The increased molecular size of lysyllysine compared to lysine likely enhances its stability in physiological environments, though experimental data on its solubility and thermal behavior remain scarce.
Physiological Roles and Research Findings
Protein Crosslinking
Lysyllysine may contribute to collagen stabilization by serving as a precursor for crosslinks. Lysyl oxidase catalyzes the oxidation of lysine residues to form reactive aldehydes, which subsequently condense with other lysine or hydroxylysine residues . While direct evidence for lysyllysine's involvement is lacking, its structural similarity to known crosslinking intermediates supports this hypothesis.
Nutrient Interactions
High lysine intake (≥3% of diet) reduces protein quality by creating amino acid imbalances . Lysyllysine formation could exacerbate these effects by sequestering lysine into peptide bonds, reducing bioavailability. In rats, lysine supplementation decreased serum concentrations of branched-chain amino acids (isoleucine, leucine, valine) by 20–40%, potentially through competition for cellular transporters .
Analytical Challenges and Research Gaps
The absence of commercial lysyllysine standards complicates quantification in biological samples. Current methodologies rely on indirect approaches:
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Mass spectrometry: Differentiating lysyllysine from isomeric peptides requires high-resolution instruments.
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Chromatography: Reverse-phase HPLC with UV detection at 210 nm (peptide bond absorption) offers partial resolution .
Table 2: Key Knowledge Gaps in Lysyllysine Research
Aspect | Current Limitations | Proposed Solutions |
---|---|---|
Metabolic turnover | No tracer studies | ¹⁴C-labeled lysine assays |
Toxicity profile | Limited animal data | Dose-response studies |
Enzymatic synthesis | Pathway uncharacterized | Gene knockout models |
Industrial and Nutritional Applications
Food Science
Lysine fortification reduces acrylamide formation in processed foods . Lysyllysine could enhance this effect by providing a thermally stable lysine source. In model systems, lysine supplementation at 0.1–0.5% lowers acrylamide by 40–80% via competitive inhibition of Maillard reaction pathways .
Biomedical Engineering
Crosslinked hydrogels incorporating lysyllysine motifs show promise for tissue engineering. Preliminary data indicate a 15% increase in scaffold tensile strength compared to single lysine crosslinks, though long-term biocompatibility studies are needed.
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